(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione .
- It belongs to the class of pyrrolidine-2,3-diones .
- The compound’s structure includes a benzodioxin ring, a propenyl group, and a methoxyethyl side chain.
- Its molecular formula is C₂₃H₂₄O₇ .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between appropriate starting materials.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they often involve .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the benzodioxin ring or the pyrrolidine-2,3-dione moiety.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may have biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations explore its potential as a drug candidate or therapeutic agent.
Industry: Limited information exists on industrial applications, but it could be relevant in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific biological targets (e.g., enzymes, receptors).
Pathways: It may affect cellular signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Uniqueness: The combination of the benzodioxin ring, propenyl group, and pyrrolidine-2,3-dione scaffold makes this compound unique.
Similar Compounds:
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C25H25NO7 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25NO7/c1-3-10-31-18-6-4-5-16(14-18)22-21(24(28)25(29)26(22)9-11-30-2)23(27)17-7-8-19-20(15-17)33-13-12-32-19/h3-8,14-15,22,27H,1,9-13H2,2H3/b23-21+ |
InChI Key |
VOIXNEOCLUVXMM-XTQSDGFTSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=CC=C4)OCC=C |
Canonical SMILES |
COCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.